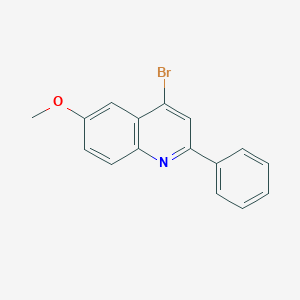

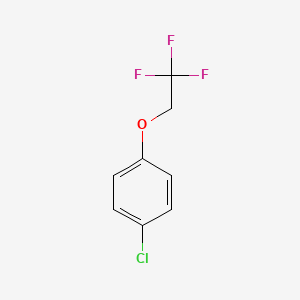

4-Bromo-6-methoxy-2-phenylquinoline

Descripción general

Descripción

The compound 4-Bromo-6-methoxy-2-phenylquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly as kinase inhibitors and antibacterial agents. The presence of a bromine atom and a methoxy group on the quinoline ring system can significantly influence the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of halogenated quinolines, such as 4-Bromo-6-methoxy-2-phenylquinoline, often involves multi-step reactions including halogenation, amination, and alkoxydehalogenation. For instance, the halogenated hydrocarbon amination reaction is a common method used to introduce nitrogen-containing substituents into the quinoline ring . Additionally, regioselective alkoxydehalogenation can be employed to selectively introduce alkoxy groups into the quinoline scaffold . These synthetic routes provide access to a variety of quinoline derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the dihedral angles between the quinoline ring and the substituents, which can influence the compound's biological activity. X-ray diffraction studies have been used to determine these angles and the overall three-dimensional arrangement of the molecules . The presence of weak hydrogen bonds and π-π stacking interactions can further stabilize the molecular structure and affect the compound's properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic attacks, which are central to their biological activity. The reactivity of the bromine atom in the quinoline ring makes it a key site for further chemical transformations, such as cross-coupling reactions. The methoxy group can also influence the electronic properties of the quinoline ring, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-methoxy-2-phenylquinoline, such as solubility, stability, and fluorescence, are crucial for its application as a therapeutic agent or a fluorescent probe. For example, the stability of the compound under various conditions, including heat and light, is important for its practical use . The fluorescence properties of quinoline derivatives, such as their excitation and emission wavelengths, are also significant for their application in biomedical analysis .

Aplicaciones Científicas De Investigación

Inhibition of Steroid 5α-Reductases

4-Bromo-6-methoxy-2-phenylquinoline derivatives have been studied for their potential as inhibitors of steroid 5α-reductases. These enzymes are involved in steroid metabolism and are targets for treating conditions like androgenetic alopecia and prostate diseases. Research by Baston, Palusczak, and Hartmann (2000) demonstrated that certain derivatives of this compound can inhibit these enzymes, with activity and selectivity depending on the specific heterocycle and substituent size (Baston, Palusczak, & Hartmann, 2000).

Antiproliferative Activities Against Cancer Cells

The antiproliferative properties of 4-Bromo-6-methoxy-2-phenylquinoline derivatives against cancer cells have been a significant area of research. A study by Chen et al. (2006) found that certain derivatives, especially those with specific substituents, exhibited considerable antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Chen et al., 2006).

Antibacterial Activity

Compounds derived from 4-Bromo-6-methoxy-2-phenylquinoline have also been evaluated for their antibacterial properties. A study by Hui et al. (2000) focused on synthesizing derivatives with potential antibacterial activities, highlighting the broad scope of biological activities of these compounds (Hui et al., 2000).

Catalytic Applications in Organic Synthesis

The use of 4-Bromo-6-methoxy-2-phenylquinoline derivatives in catalytic processes, particularly in organic synthesis, has been explored. For instance, Atla et al. (2009) investigated the use of palladacycles derived from these compounds for Heck arylation, a critical reaction in organic chemistry (Atla, Kelkar, Puranik, Bensch, & Chaudhari, 2009).

Antiplatelet Agents

Research has also been conducted to assess the potential of 4-Bromo-6-methoxy-2-phenylquinoline derivatives as antiplatelet agents. Ko et al. (2001) synthesized and evaluated derivatives for their antiplatelet activities, which is significant for developing novel treatments for thrombotic diseases (Ko et al., 2001).

Antimycobacterial Activity

The antimycobacterial activity of 4-Bromo-6-methoxy-2-phenylquinoline derivatives has also been a subject of study. Upadhayaya et al. (2009) investigated the efficacy of these compounds against Mycobacterium tuberculosis, providing insights into their potential use in treating tuberculosis (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).

OLED Applications

Lastly, in the field of material science, 4-Bromo-6-methoxy-2-phenylquinoline derivatives have been explored for their application in organic light-emitting diodes (OLEDs). Dahule et al. (2015) synthesized blue light-emitting organic phosphors from these compounds, demonstrating their potential in the development of OLED technology (Dahule, Thejokalyani, & Dhoble, 2015).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “4-Bromo-6-methoxy-2-phenylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements associated with this compound are H301 - H318 - H413, and the precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Propiedades

IUPAC Name |

4-bromo-6-methoxy-2-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYGESKRCNXFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671150 | |

| Record name | 4-Bromo-6-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-2-phenylquinoline | |

CAS RN |

876491-31-5 | |

| Record name | 4-Bromo-6-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)